Acetaldehyde, imino-, (E)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Iminoacetaldehyde typically involves the reaction of acetaldehyde with ammonia or a primary amine under acidic conditions. . The reaction is generally catalyzed by an acid to speed up the process and ensure the formation of the imine bond.
Industrial Production Methods
Industrial production of (E)-Iminoacetaldehyde can be achieved through similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and the concentration of reactants to maximize yield and purity. The use of continuous flow reactors and other advanced industrial techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-Iminoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine group can yield primary amines.
Substitution: The imine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Primary amines
Substitution: Various substituted imines and amines
Scientific Research Applications
(E)-Iminoacetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-Iminoacetaldehyde involves the nucleophilic attack of the imine nitrogen on electrophilic centers. This can lead to the formation of various intermediates and products depending on the reaction conditions and the nature of the electrophile. The imine group can also participate in reversible reactions, making it a versatile functional group in dynamic covalent chemistry .
Comparison with Similar Compounds
Similar Compounds
Oximes: Compounds with a C=N-OH group, formed by the reaction of hydroxylamine with aldehydes or ketones.
Hydrazones: Compounds with a C=N-NH2 group, formed by the reaction of hydrazine with aldehydes or ketones.
Enamines: Compounds with a C=C-NH2 group, formed by the reaction of secondary amines with aldehydes or ketones.
Uniqueness
(E)-Iminoacetaldehyde is unique due to its simple structure and the presence of an imine group directly attached to an acetaldehyde moiety. This makes it a valuable intermediate in organic synthesis and a useful model compound for studying imine chemistry .
Properties
CAS No. |
143508-97-8 |
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Molecular Formula |
C2H3NO |
Molecular Weight |
57.05 g/mol |
IUPAC Name |
2-iminoacetaldehyde |
InChI |
InChI=1S/C2H3NO/c3-1-2-4/h1-3H |
InChI Key |
PJXKDAHSYZDMOY-UHFFFAOYSA-N |
Canonical SMILES |
C(=N)C=O |
Origin of Product |
United States |
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